molecular formula C7H4NO5- B8562825 Carbonic acid, mono(4-nitrophenyl) ester CAS No. 88473-88-5

Carbonic acid, mono(4-nitrophenyl) ester

Cat. No.: B8562825
CAS No.: 88473-88-5
M. Wt: 182.11 g/mol
InChI Key: LOVPHSMOAVXQIH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, mono(4-nitrophenyl) ester is an organic compound that belongs to the class of nitrophenyl carbonates. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a carbonate group (-O-CO-O-). This compound is known for its reactivity and is widely used in various chemical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonic acid, mono(4-nitrophenyl) ester can be synthesized through the reaction of p-nitrophenol with phosgene or its derivatives, such as triphosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

p-Nitrophenol+Phosgenep-Nitrophenyl carbonate+HCl\text{p-Nitrophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} p-Nitrophenol+Phosgene→p-Nitrophenyl carbonate+HCl

Industrial Production Methods

In industrial settings, the production of p-nitrophenyl carbonate often involves the use of safer and more efficient reagents, such as diphosgene or triphosgene, to avoid the hazards associated with phosgene gas. The reaction is typically carried out in a solvent like dichloromethane, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, mono(4-nitrophenyl) ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: Reacts with water to produce p-nitrophenol and carbon dioxide.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

    Amines: React with p-nitrophenyl carbonate to form carbamates.

    Alcohols: React to form carbonates.

    Water: Hydrolyzes the compound to p-nitrophenol and carbon dioxide.

    Reducing Agents: Such as hydrogen gas in the presence of a catalyst, can reduce the nitro group to an amino group.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    p-Nitrophenol: Formed from hydrolysis.

Scientific Research Applications

Carbonic acid, mono(4-nitrophenyl) ester is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:

    Bioconjugation: Used to modify proteins and peptides by forming stable carbamate linkages.

    Drug Delivery: Employed in the synthesis of prodrugs and drug conjugates to enhance solubility and bioavailability.

    Polymer Chemistry: Utilized in the synthesis of functionalized polymers and copolymers.

    Analytical Chemistry: Acts as a reagent in various analytical techniques to detect and quantify nucleophiles.

Mechanism of Action

The mechanism of action of p-nitrophenyl carbonate involves the formation of a reactive intermediate that can readily react with nucleophiles. The nitro group on the phenyl ring acts as an electron-withdrawing group, making the carbonate carbon more susceptible to nucleophilic attack. This results in the formation of a tetrahedral intermediate, which subsequently breaks down to form the final product.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Carbonate: Lacks the nitro group, making it less reactive.

    Methyl Carbonate: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.

    Ethyl Carbonate: Similar to methyl carbonate but with an ethyl group.

Uniqueness

Carbonic acid, mono(4-nitrophenyl) ester is unique due to the presence of the nitro group, which significantly enhances its reactivity compared to other carbonates. This makes it particularly useful in applications requiring rapid and efficient reactions with nucleophiles.

Properties

CAS No.

88473-88-5

Molecular Formula

C7H4NO5-

Molecular Weight

182.11 g/mol

IUPAC Name

(4-nitrophenyl) carbonate

InChI

InChI=1S/C7H5NO5/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4H,(H,9,10)/p-1

InChI Key

LOVPHSMOAVXQIH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.